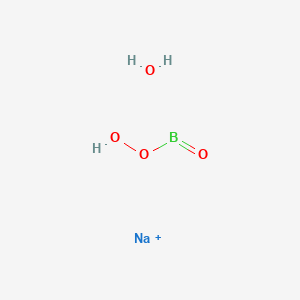
Sodium;hydroperoxy(oxo)borane;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Sodium;hydroperoxy(oxo)borane;hydrate can be synthesized through the reaction of borax (sodium tetraborate) with hydrogen peroxide in the presence of a mineral acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods involve the crystallization of sodium perborate from aqueous solutions, followed by drying to obtain the hydrate form .
Chemical Reactions Analysis
Sodium;hydroperoxy(oxo)borane;hydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to form borates and hydrogen peroxide.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common reagents used in these reactions include acetic acid, methanol, and tungstophosphoric acid. Major products formed from these reactions include carboxylic acids, amides, and N-oxides .
Scientific Research Applications
Sodium;hydroperoxy(oxo)borane;hydrate has a wide range of scientific research applications:
Biology: It is employed in the oxidation of biological molecules and in the preparation of certain biochemical reagents.
Mechanism of Action
The mechanism of action of sodium;hydroperoxy(oxo)borane;hydrate involves the release of active oxygen species, such as hydrogen peroxide, upon dissolution in water. These oxygen species can then participate in various oxidation reactions, targeting specific molecular pathways and functional groups. The compound’s ability to generate hydroperoxide anions at lower pH levels enhances its reactivity in different chemical environments .
Comparison with Similar Compounds
Sodium;hydroperoxy(oxo)borane;hydrate can be compared with other boron-containing compounds such as:
Sodium borohydride (NaBH4): Used as a reducing agent in organic synthesis and hydrogen storage.
Ammonia borane (NH3BH3): Utilized in hydrogen storage and fuel cell applications.
Sodium borate (Na2B4O7):
This compound is unique due to its dual role as an oxidizing agent and a source of active oxygen species, making it versatile for both synthetic and industrial applications.
Properties
Molecular Formula |
BH3NaO4+ |
|---|---|
Molecular Weight |
100.82 g/mol |
IUPAC Name |
sodium;hydroperoxy(oxo)borane;hydrate |
InChI |
InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2/q;+1; |
InChI Key |
MDGXUEVTGARGDK-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)OO.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


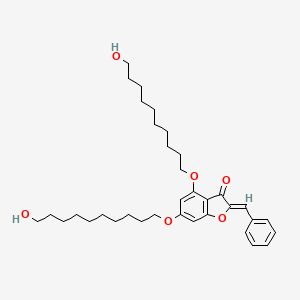
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
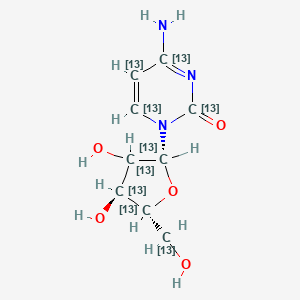
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)
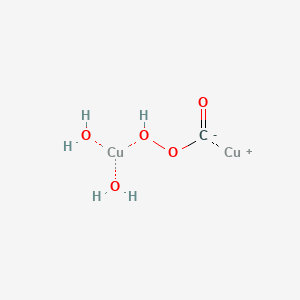
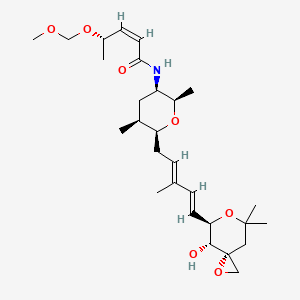
![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
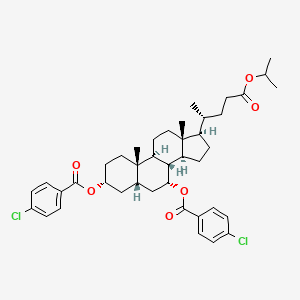
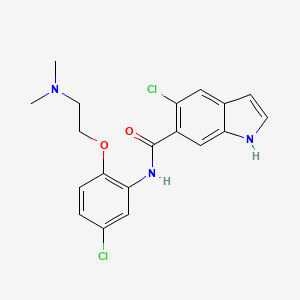
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)

